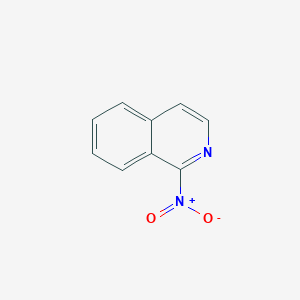

1-Nitroisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTUSEIYUROSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450809 | |

| Record name | 1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19658-76-5 | |

| Record name | 1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Nitroisoquinoline

Nucleophilic Nitration Strategies for Isoquinoline (B145761) Precursors

Nucleophilic nitration offers a powerful alternative to electrophilic approaches, allowing for the introduction of a nitro group at positions not readily accessible by conventional methods. For isoquinoline, this strategy has been particularly successful in achieving nitration at the C1 position.

Solvent-Mediated Nitration Conditions (e.g., DMSO-Ac₂O Promoted Systems)

A notable advancement in the synthesis of 1-nitroisoquinolines involves a mild, one-step nucleophilic nitration method utilizing potassium nitrite (B80452) (KNO₂), acetic anhydride (B1165640) (Ac₂O), and dimethyl sulfoxide (B87167) (DMSO) as the solvent system. This protocol, reported by Baik et al., directly prepares 1-nitroisoquinolines from corresponding isoquinolines in good yields dtic.milrsc.org.

The reaction involves the slow addition of acetic anhydride in DMSO to a solution of potassium nitrite and isoquinoline in DMSO at room temperature dtic.milrsc.org. Following the reaction, quenching in water, extraction with dichloromethane, and purification by chromatography or recrystallization are typically employed dtic.mil. Both acetic anhydride and DMSO are critical for the reaction to proceed effectively dtic.mil. This method has been shown to yield 1-nitroisoquinoline in approximately 69% yield after purification by distillation dtic.mil. The yields for isoquinoline and its various derivatives can range from 50% to 88% dtic.milrsc.org.

The following table summarizes typical reaction conditions and observed yields for the DMSO-Ac₂O promoted nitration of isoquinoline:

| Reactant | Solvent | Reagents (in addition to reactant and solvent) | Temperature | Product | Yield (%) |

| Isoquinoline | DMSO | KNO₂, Ac₂O | Room Temperature | This compound | 50-88 dtic.milrsc.org |

Acid-Free Nitration Protocols

A significant advantage of the DMSO-Ac₂O promoted nitration is that it operates under acid-free conditions, distinguishing it from conventional nitration methods that typically employ strong acids like mixed nitric and sulfuric acids dtic.milthieme-connect.de. Conventional electrophilic nitration of isoquinoline with fuming nitric acid and concentrated sulfuric acid primarily yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253) thieme-connect.deshahucollegelatur.org.inuomustansiriyah.edu.iq. The absence of strong acids in the DMSO-Ac₂O system makes it a milder and more selective approach for introducing the nitro group at the C1 position dtic.milrsc.org.

Regioselective Nitration Mechanisms and Control

The regioselectivity observed in the DMSO-Ac₂O system, specifically the nitration at the C1 position, is a key feature that differentiates it from electrophilic nitration dtic.milthieme-connect.deiust.ac.ir. Direct nitration at C1 had not been previously reported through conventional means dtic.mil.

The proposed mechanism for this nucleophilic nitration involves the formation of a complex between DMSO and acetic anhydride. This complex is believed to electrophilically attack the nitrogen atom of isoquinoline, forming an intermediate dtic.milthieme-connect.deiust.ac.ir. This intermediate then becomes susceptible to nucleophilic attack by the nitrite ion (NO₂⁻) at the C1 position, which is adjacent to the ring nitrogen dtic.miliust.ac.ir. The acidity of the C1 proton in this intermediate is considered crucial for the success of the substitution with the nitrite ion dtic.mil. This mechanism facilitates the introduction of the nitro group at a site that is electronically disfavored for electrophilic attack.

Indirect Synthetic Pathways to this compound

While direct nucleophilic nitration of isoquinoline is a primary route, indirect synthetic pathways can also lead to this compound. One such method involves the nucleophilic substitution of a leaving group at the C1 position of an isoquinoline derivative. For instance, this compound can be obtained by the application of sodium nitrite to 1-iodoisoquinoline (B10073) in dimethyl sulfoxide jst.go.jp. This demonstrates a strategy where a pre-existing substituent at the desired nitration site is replaced by a nitro group via nucleophilic aromatic substitution.

Optimization of Reaction Conditions and Process Scalability in this compound Production

The optimization of reaction conditions is crucial for maximizing yield and ensuring the scalability of this compound production. For the DMSO-Ac₂O promoted nitration, achieving good to excellent yields (50-88%) under mild, one-step conditions highlights its potential for practical application dtic.milrsc.org.

One important aspect of optimization for this method is the stoichiometry of reagents. Potassium nitrite is known to decompose slowly in the presence of acetic anhydride, leading to the evolution of nitrous anhydride rsc.org. To ensure complete reaction, approximately 6 equivalents of both KNO₂ and Ac₂O are typically required rsc.org.

Further optimization efforts, as suggested by patent literature, indicate that the yield can be improved. For example, while the general yield for the nucleophilic substitution at the C1 atom position by nitroso anions can reach 72%, the addition of hexamethylphosphoric triamine (HMPA) as a co-solvent can increase the yield to 80% google.com. This demonstrates that fine-tuning solvent systems and incorporating co-solvents can significantly impact the efficiency of the synthesis.

In a broader context of isoquinoline derivatives, advanced optimization strategies, such as Bayesian optimization, have been applied to complex gas-liquid-solid reactions like the hydrogenation of 5-nitroisoquinoline researchgate.net. These methodologies aim to determine optimal reaction parameters (e.g., temperature, hydrogen pressure, flow rates) with higher computational efficiency and improved yields compared to traditional methods researchgate.net. While this specific example pertains to a reduction, the principles of systematic reaction optimization are transferable to the synthesis of this compound, emphasizing the importance of carefully controlled conditions to achieve high yields and enable process scalability .

Reactivity and Chemical Transformations of 1 Nitroisoquinoline

Nucleophilic Substitution Reactions of 1-Nitroisoquinoline

This compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by various nucleophiles. jst.go.jp

Oxidative Nucleophilic Hydrogen Substitution (SNH) reactions are a class of reactions where a hydrogen atom on an electron-deficient aromatic or heteroaromatic compound is replaced by a nucleophile, often involving an additional step of σH adduct aromatization via an external oxidizing agent. mdpi.comnih.gov While this compound can be formed via nucleophilic substitution at the C-1 position of isoquinoline (B145761) using nitrite (B80452) ions, its direct nitration at C-1 was historically challenging under traditional electrophilic conditions, which typically lead to substitution at C-5 and C-8. rsc.org However, methods like that developed by Baik et al. enable a mild, one-step nucleophilic nitration of isoquinoline to this compound with good to excellent yields (50-88%) using potassium nitrite and acetic anhydride (B1165640) in DMSO. dtic.milresearchgate.netrsc.orgrsc.org This method highlights the susceptibility of the C-1 position to nucleophilic attack.

Amidation reactions involving this compound, or more commonly 5-nitroisoquinoline (B18046) (PubChem CID: 110034), via SNH methodology have been reported. For instance, the SNH amidation of 5-nitroisoquinoline with N-anions of aromatic amides in anhydrous DMSO can lead to the formation of N-(5-nitroisoquinolin-8-yl)benzamides. mdpi.com For example, 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (PubChem CID: 157297375) was obtained in yields up to 53%. mdpi.com

In SNH amidation reactions, 5-nitroisoquinoline exhibits dual reactivity, acting as both a substrate and an oxidizer. This can lead to the formation of both nitro- and nitroso-functionalized products. For example, the reaction of 5-nitroisoquinoline with p-methylbenzamide N-anion can yield a mixture of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (a nitroamide) and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide (a nitrosoamide). mdpi.com The formation of nitrosoamides typically occurs via nucleophilic attack at the ortho-position (e.g., C-6 in 5-nitroisoquinoline), followed by proton transfer and water elimination. Nitroamides are formed from nucleophilic attack at the para-position (e.g., C-8 in 5-nitroisoquinoline) followed by oxidative aromatization. mdpi.com

Table 1: Representative Products from SNH Amidation of 5-Nitroisoquinoline

| Reactant Amide | Product Type | Position of Substitution | Yield (Method B, aqueous DMSO) mdpi.com | PubChem CID |

| p-Methylbenzamide | Nitroamide | 8 | 53% | 157297375 |

| p-Methoxybenzamide | Nitroamide | 8 | 55% | 157297376 |

| p-Nitrobenzamide | Nitroamide | 8 | 52% | 157297377 |

| m-Nitrobenzamide | Nitroamide | 8 | 48% | 157297378 |

| o-Nitrobenzamide | Nitroamide | 8 | 34% | 157297379 |

| p-Methylbenzamide | Nitrosoamide | 6 | 26% (Method A, anhydrous DMSO) | 157297380 |

| p-Methoxybenzamide | Nitrosoamide | 6 | 23% (Method A, anhydrous DMSO) | 157297381 |

Regiochemical control in SNH reactions of nitroisoquinolines is influenced by several factors, including the presence of water and steric hindrance. For instance, in the SNH amidation of 5-nitroisoquinoline, the use of commercial DMSO containing water (Method B) and KOH as a base leads predominantly to substitution at the para-position (C-8), forming nitroamides. mdpi.com This regioselectivity is attributed to steric difficulties for hydrated amide anions to enter the ortho-position (C-6) relative to the nitro group. mdpi.com In contrast, under anhydrous conditions (Method A), reactions with urea (B33335) and monosubstituted ureas exclusively form 5-nitrosoisoquinoline-6-amine (PubChem CID: 157297382) or related nitroso-functionalized ureas at position 6. nih.govresearchgate.netresearchgate.net

Formation of Nitro- and Nitroso-Functionalized Products

Vicarious Nucleophilic Substitution (VNS) on Related Nitroisoquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct introduction of various groups, including carbon, oxygen, and nitrogen, into electron-deficient nitroarenes by displacing hydrogen. researchgate.net While the provided information primarily discusses VNS on nitroquinolines (e.g., 5-nitroquinoline, PubChem CID: 110033) and 5-nitroisoquinoline, the principles are relevant to the broader class of nitroheteroaryls. researchgate.netacs.orgfigshare.comgrafiati.com VNS typically involves the reaction of a nitroarene with a nucleophile bearing a good leaving group at the nucleophilic center, leading to ortho- or para-substituted nitroarenes. researchgate.net For instance, 6-methyl-5-nitroisoquinoline (B1326507) (PubChem CID: 188121-31-5) can be synthesized from 5-nitroisoquinoline using VNS, achieving high regioselectivity (>90%) for ortho methylation. acs.orgfigshare.comnih.gov The regiochemistry in VNS can be influenced by factors such as the size of the nucleophiles and solvent/base systems. Bulky nucleophiles tend to react at the para-position. studfile.net

Reduction Chemistry of the Nitro Group in this compound

The nitro group (-NO₂) in this compound can be readily reduced to an amino group (-NH₂). This is a common transformation for aromatic nitro compounds. youtube.commasterorganicchemistry.com

Table 2: Reduction of this compound to 1-Aminoisoquinoline (B73089)

| Reducing Agent | Solvent | Temperature | Hydrogen Pressure | Yield | PubChem CID (Product) | Source |

| Raney nickel + H₂ | Methanol (B129727) | 55°C | 2 MPa | 85% | 1-Aminoisoquinoline (9070) | google.com |

One common method involves catalytic hydrogenation using noble metal catalysts like Raney nickel (PubChem CID: 16211183). For example, this compound can be reduced to 1-aminoisoquinoline (PubChem CID: 9070) in methanol using Raney nickel at 55°C and 2 MPa hydrogen pressure, achieving an 85% yield. google.com This reduction proceeds smoothly, with optimal conditions typically involving hydrogen pressures between 1-5 MPa and temperatures between 30-60°C. google.com Higher temperatures (above 100°C) can lead to decomposition and coking of this compound. google.com

Alternatively, nitro groups on aromatic rings can be reduced to amines using easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. youtube.commasterorganicchemistry.com The reduction of a nitro group is a stepwise process, proceeding through intermediates such as nitroso compounds and N-substituted hydroxylamines before forming the amine. libretexts.org

Catalytic Hydrogenation to Aminoisoquinolines

A prominent transformation of this compound is its catalytic hydrogenation to yield 1-aminoisoquinoline. This reduction is a crucial step in synthetic pathways, often following the initial formation of this compound from isoquinoline via nucleophilic substitution at the C1 position by nitroso anions. google.com

Catalytic Conditions and Findings: The catalytic hydrogenation process is highly efficient, with reaction yields typically ranging from 80% to 90%. google.com Various noble metal catalysts, including Nickel (Ni), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), as well as Raney nickel, have been successfully employed. google.com The choice of solvent also plays a significant role, with common selections including methanol, ethanol, propanol, butanol, and water, or mixtures thereof. google.com

Temperature and hydrogen pressure are critical parameters influencing the reaction's efficiency and product integrity. Optimal conditions generally involve temperatures between 30°C and 60°C, although a broader range from room temperature up to 100°C is acceptable. google.com Temperatures exceeding 100°C can lead to the decomposition and coking of this compound. google.com Hydrogen pressure is typically maintained between 1 MPa and 5 MPa, with pressures below 1 MPa hindering the reaction. google.com

An example of a successful catalytic hydrogenation involves dissolving 8.7 grams (0.05 mol) of this compound in 100 milliliters of methanol. The addition of 1 gram of freshly prepared Raney nickel in an autoclave, maintained at 55°C and 2 MPa hydrogen pressure, leads to the formation of 1-aminoisoquinoline with an 85% yield. google.com

Table 1: Typical Conditions and Outcomes for Catalytic Hydrogenation of this compound

| Parameter | Range/Type | Optimal/Specific Example | Yield (%) | Reference |

| Catalyst | Ni, Pt, Rh, Ru, Raney nickel, Pd/C | Raney nickel | 80-90 | google.com |

| Solvent | Methanol, Ethanol, Propanol, Butanol, Water | Methanol | 85 (Example) | google.com |

| Temperature | Room temperature to 100°C | 30-60°C (Optimal) | - | google.com |

| Hydrogen Pressure | Normal pressure to 10 MPa | 1-5 MPa (Optimal) | - | google.com |

Metal-Free Reduction Methodologies

Beyond catalytic hydrogenation, several metal-free methodologies have emerged for the reduction of nitro compounds, including nitroarenes like this compound, to their corresponding amines. These methods often offer mild reaction conditions and good functional group tolerance. organic-chemistry.org

Key Metal-Free Reduction Systems:

Trichlorosilane (HSiCl3) and a Tertiary Amine: This combination generates a dichlorosilylene (B1217353) species in situ, acting as the reducing agent. This method is noted for its mildness, cost-effectiveness, and broad applicability to both aromatic and aliphatic nitro derivatives, converting them to primary amines in high yields and short reaction times, often without the need for purification. organic-chemistry.orgnih.gov

Tetrahydroxydiboron (B2(OH)4) in Water: This system provides a mild and convenient metal-free reduction of nitro aromatics in water as the solvent, yielding various aromatic amines with good functional group tolerance. organic-chemistry.orgorganic-chemistry.orgrsc.org

B2pin2 and KOtBu in Isopropanol: A chemoselective metal-free reduction of aromatic nitro compounds to amines can be achieved using bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol, offering very good yields and tolerating various reducible functional groups. organic-chemistry.orgnih.gov

Triphenylphosphine under Visible-Light Irradiation: This method mediates a metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature without a photocatalyst, enabling C-N coupling with various nitroarenes and aryl/alkylboronic acids in high yields. organic-chemistry.org

These metal-free approaches represent significant advancements, providing alternatives to traditional metal-catalyzed reductions, particularly for sensitive substrates or when avoiding metal contamination is crucial.

Electrophilic and Radical Transformations of this compound

The electronic structure of this compound dictates its reactivity towards various chemical transformations. The presence of the nitro group and the heterocyclic nitrogen atom significantly influences the electron density distribution within the isoquinoline ring.

Nucleophilic Character and Substitutions: The ring-carbon at the 1-position of this compound exhibits nucleophilic activity due to the combined electronic effects of the ring nitrogen and the nitro group. This characteristic facilitates nucleophilic substitution reactions where the nitro group can be replaced by various nucleophilic reagents. jst.go.jp Interestingly, the ring-carbon at the 4-position can also become nucleophilically active, depending on the specific reagents employed. jst.go.jp

An illustrative example of such a transformation is the reaction of this compound with sodium phenyl sulfide (B99878) in benzenethiol (B1682325) under heating. This reaction leads to the introduction of a phenylthio group at the 4-position of this compound, concurrently reducing the nitro group to an amino group, resulting in the formation of 1-amino-4-(phenylthio)isoquinoline. jst.go.jp

Electrophilic Reactions and Limitations: Attempts to achieve N-oxidation of this compound to form this compound 2-oxide have been unsuccessful, with the starting material being recovered. This lack of reactivity is attributed to two primary factors: a decrease in the basicity of the ring nitrogen due to the electron-withdrawing effect of the nitro group, and potential steric interference from the nitro group on the ring nitrogen. jst.go.jp

Furthermore, efforts to dinitrate this compound have also proved challenging. When this compound was subjected to nitration conditions, only the starting material was recovered, with no identifiable dinitrated products. dtic.mil Semi-empirical calculations suggest that double nitration of isoquinoline is sterically hindered, implying that the existing nitro group in this compound interferes with the proper orientation required for further nitration, particularly at the C5 site. dtic.mil

Radical Transformations: Specific detailed research findings on radical transformations focusing solely on this compound were not extensively documented in the reviewed literature.

Complexation and Coordination Chemistry of this compound

Coordination chemistry involves the formation of complexes between a central metal atom or ion (the coordination center) and surrounding molecules or ions known as ligands. wikipedia.orglibretexts.org Transition metals are particularly known for forming a wide range of such complexes. wikipedia.orglibretexts.orgphysicsandmathstutor.com

Interactions with Transition Metal Ions

Isoquinoline derivatives, including nitroisoquinolines, are recognized for their ability to act as ligands in coordination complexes. scribd.com Ligands are molecules or ions possessing a lone pair of electrons that can form a dative (coordinate) bond with a central metal ion. physicsandmathstutor.com

While specific studies on the complexation of this compound with transition metal ions are less detailed in the provided information, related compounds like 5-nitroisoquinoline have been investigated for their interactions with metal ions. For instance, studies on 5-nitroisoquinoline and its zinc(II) complexes have revealed that the ligand bonds to the Zn(II) ion through both its ring nitrogen atom and its nitro (NO2) groups simultaneously. researchgate.netnih.gov This suggests that this compound, with its similar structural features (a heterocyclic nitrogen and a nitro group), could also exhibit analogous coordination behavior, acting as a bidentate ligand.

Structural Analysis of this compound-Metal Complexes

The structural characterization of metal complexes formed with isoquinoline derivatives is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are commonly employed for this purpose. cncb.ac.cn

In the case of 5-nitroisoquinoline and its zinc(II) halide complexes, detailed structural analyses have been performed. Experimental IR and Raman spectra have been interpreted, and computational studies using Density Functional Theory (DFT) have been conducted to determine equilibrium geometrical parameters, Natural Bond Orbital (NBO) charges, and frontier orbital energies (HOMO, LUMO). researchgate.netnih.gov These studies confirmed that in the complex form, 5-nitroisoquinoline binds to the Zn(II) ion through both its ring nitrogen atom and the oxygen atoms of its NO2 group. researchgate.netnih.gov Such comprehensive analyses provide valuable insights into the bonding characteristics and electronic properties of these coordination compounds.

Synthesis and Characterization of Functionalized 1 Nitroisoquinoline Derivatives

Derivatives Arising from Nitro Group Modifications

The nitro group at the C-1 position of isoquinoline (B145761) is a key handle for chemical transformations, primarily through reduction reactions.

The most common and efficient method for synthesizing 1-aminoisoquinoline (B73089) (PubChem CID: 11956) from 1-nitroisoquinoline (PubChem CID: 529188) involves catalytic hydrogenation. This two-step reaction typically begins with the formation of this compound from isoquinoline via nucleophilic substitution by nitroso anions, followed by the reduction of the nitro group. google.com

Detailed research findings indicate that the catalytic hydrogenation of this compound to 1-aminoisoquinoline can achieve high yields. For instance, dissolving this compound in methanol (B129727) and reacting it with freshly prepared Raney nickel as a catalyst in an autoclave at 55°C under a hydrogen pressure of 2 MPa can result in a yield of 85% for 1-aminoisoquinoline, with a melting point of 121-122°C. google.com Optimal conditions for this catalytic hydrogenation often involve temperatures ranging from 30°C to 60°C and hydrogen pressures between 1 MPa and 5 MPa. google.com Noble metal catalysts such as Ni, Pt, Rh, or Ru can be employed, with solvents including methanol, ethanol, propanol, butanol, or water, or mixtures thereof. google.com Under these optimized conditions, reaction yields can reach 80-90%. google.com

Table 1: Synthesis of 1-Aminoisoquinoline from this compound

| Reactant | Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (MPa) | Yield (%) | Melting Point (°C) |

| This compound | Raney nickel | Methanol | 55 | 2 | 85 | 121-122 |

| This compound | Noble metals | Alcohols/Water | 30-60 | 1-5 | 80-90 | Not specified |

While direct synthesis of 1-nitrosoisoquinoline from this compound is less commonly documented in the provided literature, related studies on other nitroisoquinoline isomers provide insights into the formation of nitroso derivatives. For example, 5-nitroisoquinoline (B18046) (PubChem CID: 21975) has been shown to undergo direct nucleophilic substitution of hydrogen (SNH amidation) with urea (B33335) and its monosubstituted derivatives under anhydrous conditions to exclusively form 5-nitrosoisoquinoline-6-amine (PubChem CID: 147573456). researchgate.netmdpi.com This reaction involves a proposed mechanism where nucleophilic attack leads to nitrosoamides. researchgate.netresearchgate.net This highlights that nitrosoisoquinoline derivatives can be accessed through specific amidation reactions, although the direct transformation from this compound to its nitroso analogue is not explicitly detailed in the provided search results.

Synthesis of 1-Aminoisoquinoline and its Congeners

Advanced Structural Motifs Derived from this compound

This compound serves as a versatile building block for the construction of complex molecular architectures, leading to advanced structural motifs with diverse properties. These derivatives often exhibit unique photophysical characteristics and can be tailored for specific applications through strategic synthetic methodologies.

Porphyrin Conjugates and Fused Porphyrin Systems

The incorporation of isoquinoline units, including those derived from nitroisoquinolines, into porphyrin frameworks leads to the formation of porphyrin conjugates and fused porphyrin systems. These advanced structures are of interest due to their extended π-conjugation and potential applications in areas such as photodynamic therapy and molecular recognition.

One notable synthetic approach involves the preparation of porphyrins with fused isoquinoline units using a "3 + 1" methodology. This process can commence with 5-nitroisoquinoline, which undergoes condensation with ethyl isocyanoacetate in the presence of a phosphazene base to yield isoquinopyrroles. Subsequent steps involve ester saponification and decarboxylation, leading to parent azatricycles. These azatricycles are then condensed with acetoxymethylpyrrole to form tripyrranes, which are further subjected to a one-pot procedure involving deprotection, condensation with a pyrrole (B145914) dialdehyde, and dehydrogenation to afford azanaphthoporphyrins. While the UV-vis spectra of these new porphyrin systems may not be exceptional, they show promise for further functionalization and applications in the development of porphyrin arrays. A zinc chelate of an isoquinoporphyrin system has demonstrated a high degree of regioselective intermolecular interaction and aggregation in chloroform (B151607) solution, suggesting potential for molecular recognition studies. ontosight.ai

Another significant development in this area is the direct [4 + 2] cycloaddition reaction to synthesize isoquinoline-fused porphyrins. These compounds are particularly relevant as near-infrared (NIR) photodynamic anticancer agents. nih.gov Such isoquinoline-fused porphyrins exhibit impressive NIR-absorbing capacities and demonstrate extraordinary singlet oxygen generation capabilities upon NIR irradiation. nih.gov For instance, assembled nanoparticles from a representative isoquinoline-fused porphyrin showed excellent tumoricidal behavior with good biocompatibility within the phototherapeutic window (650–850 nm). nih.gov

The functionalization of porphyrins with nitro derivatives can also serve as a precursor strategy for fused systems. β-amino-/β-nitro-meso-tetraarylporphyrins are recognized as useful intermediates for synthesizing porphyrins conjugated with fused peripheral N-heterocyclic carbene moieties and novel porphyrins featuring extended π-systems, such as imidazole-fused porphyrins. synsmart.in

Here is a summary of a synthetic pathway for fused isoquinoporphyrins:

| Step | Reactants | Conditions | Intermediate/Product | Reference |

| 1 | 5-Nitroisoquinoline, Ethyl isocyanoacetate | Phosphazene base | Isoquinopyrroles | ontosight.ai |

| 2 | Isoquinopyrroles (ester) | KOH, Ethylene glycol, 190 °C | Azatricycles (decarboxylated) | ontosight.ai |

| 3 | Azatricycles, Acetoxymethylpyrrole | - | Tripyrranes (tert-butyl esters) | ontosight.ai |

| 4 | Tripyrranes, Pyrrole dialdehyde | TFA, DCM, DDQ | Azanaphthoporphyrins | ontosight.ai |

Isoquinolinedione Analogues (e.g., 6-Nitroisoquinoline-1,3(2H,4H)-dione)

Isoquinolinedione analogues, including nitro-substituted derivatives like 6-nitroisoquinoline-1,3(2H,4H)-dione, represent another class of advanced structural motifs derived from isoquinoline. These compounds are characterized by an isoquinoline backbone featuring a nitro group and two ketone groups, forming a 1,3-dione functionality. The molecular formula for 6-nitroisoquinoline-1,3(2H,4H)-dione is C9H6N2O4, with an approximate molecular weight of 206.15 g/mol . The presence of both the nitro group and the dione (B5365651) functionality contributes to the molecule's reactivity.

The synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione typically involves multi-step chemical reactions starting from appropriate precursors. One documented method for its preparation involves the reaction of 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid, such as acetic acid. This reaction can yield 6-nitroisoquinoline-1,3(2H,4H)-dione (referred to as compound 2 in some literature) with yields ranging from approximately 20% to 100%.

Isoquinoline-1,3-dione analogues can also be accessed through other synthetic routes, such as condensing intermediates obtained via Suzuki coupling reactions with urea. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for the identification and characterization of these compounds. For instance, 6-nitroisoquinoline-1,3(2H,4H)-dione has characteristic 1H NMR data that aids in its identification.

Here is a summary of a synthetic pathway for 6-Nitroisoquinoline-1,3(2H,4H)-dione:

| Step | Reactants | Conditions | Product | Yield Range | Reference |

| 1 | 2-(carboxymethyl)-4-nitrobenzoic acid, Urea | Acid (e.g., Acetic acid) | 6-Nitroisoquinoline-1,3(2H,4H)-dione | 20-100% |

Spectroscopic Characterization Methodologies for 1 Nitroisoquinoline and Its Derivatives

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For 1-nitroisoquinoline, key vibrational modes associated with the isoquinoline (B145761) core and the nitro group would be observed.

Characteristic absorption bands for nitroaromatic compounds typically include strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The asymmetric stretching vibration of the nitro group is generally observed in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. researchgate.net For the isoquinoline ring system, C-H stretching vibrations in the aromatic region are expected above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. irphouse.com C=C and C=N stretching vibrations within the aromatic rings of isoquinoline would contribute to bands in the 1400-1650 cm⁻¹ region. irphouse.com Additionally, C-H in-plane bending vibrations are anticipated in the 1000-1300 cm⁻¹ range, and C-H out-of-plane bending vibrations, which are highly characteristic of substitution patterns, would appear in the 700-900 cm⁻¹ region. irphouse.com The presence of the nitrogen atom in the heterocyclic ring also influences the vibrational modes of the isoquinoline skeleton.

Raman spectroscopy complements FTIR by detecting vibrations that involve a change in polarizability, often providing strong signals for symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would also reveal characteristic bands for both the isoquinoline ring and the nitro group.

Similar to FTIR, the nitro group would exhibit distinct symmetric and asymmetric stretching modes in the Raman spectrum. The symmetric NO₂ stretching is often a strong band in Raman, typically appearing around 1350 cm⁻¹, while the asymmetric stretch might be weaker or absent. nicoletcz.cz The aromatic ring breathing modes and C=C stretching vibrations of the isoquinoline scaffold are usually prominent in Raman spectra, often observed in the 1550-1620 cm⁻¹ range. irphouse.com C-H stretching vibrations would also be present in the 3000-3100 cm⁻¹ region. irphouse.com The intensity of Raman bands for aromatic ring systems is often higher than in FTIR due to the significant change in polarizability during these vibrations. Studies on related nitroisoquinoline isomers have utilized both FTIR and Raman spectroscopy to assign fundamental vibrational bands, often supported by theoretical calculations to provide a comprehensive understanding of the molecular vibrations. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the connectivity of atoms within a molecule, providing detailed information on the chemical environment of specific nuclei. ¹H NMR and ¹³C NMR are standard techniques, while multinuclear NMR offers insights into heteroatoms like nitrogen.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment within the molecule. The aromatic protons of the isoquinoline ring are expected to resonate in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic current and the electronegativity of the nitrogen atom and the nitro group. Protons adjacent to the nitrogen atom or the nitro group are generally more deshielded. For instance, in related nitroisoquinoline derivatives, protons at positions like H-1, H-3, H-4, H-6, and H-7 show characteristic chemical shifts and coupling patterns. mdpi.com The proton at position H-1 (adjacent to the nitrogen in the isoquinoline ring) is often significantly deshielded. The coupling constants (J values) between adjacent aromatic protons would provide information about their relative positions on the ring, following typical aromatic coupling patterns (e.g., ortho, meta, para coupling).

The ¹³C NMR spectrum of this compound would exhibit signals for each chemically distinct carbon atom. Aromatic carbons typically resonate in the range of 100-160 ppm. libretexts.org The carbons directly bonded to the nitrogen atom in the isoquinoline ring, as well as those bearing the nitro group, would be significantly deshielded, appearing at higher chemical shift values. Quaternary carbons (those not bonded to any hydrogen atoms) are generally weaker in intensity compared to proton-bearing carbons. The chemical shifts of carbons in the isoquinoline ring are influenced by the electron-withdrawing effect of the nitrogen and the nitro group, leading to characteristic downfield shifts for carbons in close proximity to these electronegative functionalities. For example, in derivatives of 5-nitroisoquinoline (B18046), carbon signals have been observed across a wide range, reflecting the diverse electronic environments within the fused ring system. mdpi.com

Multinuclear NMR, particularly ¹⁵N NMR, can provide valuable information about the nitrogen atoms in this compound. Despite the low natural abundance (0.37%) and sensitivity of the ¹⁵N isotope, advanced NMR techniques, including two-dimensional experiments like ¹H-¹⁵N HSQC, can enhance sensitivity and facilitate the detection of nitrogen-containing functional groups. researchgate.net

For this compound, ¹⁵N NMR would reveal distinct signals for the nitrogen atom within the isoquinoline ring and the nitrogen atom of the nitro group. The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment, hybridization, and bonding. The nitrogen in the isoquinoline ring (an aromatic nitrogen) would typically resonate in a different region compared to the nitrogen in the nitro group. The nitro group nitrogen (NO₂) is generally highly deshielded due to the strong electron-withdrawing effect of the oxygen atoms. ¹⁵N NMR can provide insights into the electronic distribution and potential tautomeric forms or protonation states of the nitrogen atoms within the molecule. ncsu.eduipb.pt

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the unambiguous determination of a compound's elemental composition. This technique is critical for confirming the molecular formula of newly synthesized compounds or identifying unknown substances. In HRMS, molecules are ionized, and their mass-to-charge (m/z) ratios are measured with high accuracy, often to several decimal places. The exact mass obtained can then be compared with calculated theoretical masses for various possible elemental compositions, providing a high degree of confidence in the assigned molecular formula.

For this compound and its derivatives, HRMS is employed to verify their molecular formulas. While direct HRMS data for this compound was not found in the provided sources, HRMS has been extensively used for various nitroisoquinoline derivatives. For instance, 4-bromo-1-nitroisoquinoline (B65665) (C₉H₅BrN₂O₂) has a calculated [M+H]⁺ m/z of 252.9607, with a reported found value of 252.9606, confirming its elemental composition. uni.lu Similarly, for 4-chloro-5-nitroisoquinoline (B1628698) (C₉H₅ClN₂O₂), the calculated [M+H]⁺ m/z is 209.0112, and the found value is 209.0113. sigmaaldrich.com

The fragmentation patterns observed in mass spectrometry also offer valuable structural insights. When molecular ions break into smaller fragments, these fragments provide clues about the compound's substructures. For isoquinoline alkaloids, characteristic fragmentation behaviors, such as the loss of neutral molecules, can be observed. nih.gov For example, 5-nitroisoquinoline has been reported to undergo fragmentation with a loss of 43 atomic mass units (amu). chem960.com These fragmentation pathways are often influenced by the presence of functional groups like the nitro group and the isoquinoline core, leading to diagnostic ions.

The following table presents HRMS data for selected nitroisoquinoline derivatives:

| Compound Name | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

| 4-Bromo-1-nitroisoquinoline | C₉H₅BrN₂O₂ | [M+H]⁺ | 252.9607 | 252.9606 | uni.lu |

| 4-Chloro-5-nitroisoquinoline | C₉H₅ClN₂O₂ | [M+H]⁺ | 209.0112 | 209.0113 | sigmaaldrich.com |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | C₁₄H₁₄N₂O₅ | [M+H]⁺ | 291.0975 | 291.0975 | |

| 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | C₁₂H₁₂N₄O₃ | [M+H]⁺ | 261.0982 | 261.0979 | |

| N-(5-Nitroisoquinolin-8-yl)benzamide | C₁₆H₁₁N₃O₃ | [M+Na]⁺ | 316.0693 | 316.0692 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is particularly effective for analyzing volatile and semi-volatile compounds. In GC-MS, the sample is first vaporized and separated into its individual components by the gas chromatograph based on their differential interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification.

GC-MS is a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable under the chromatographic conditions. While specific GC-MS data for this compound was not detailed in the provided sources, the technique has been successfully applied to other nitroquinoline derivatives. For example, 5-nitroisoquinoline has GC-MS data available in the NIST library, indicating the utility of this method for such compounds. GC-MS is also broadly used for the characterization of various nitroquinoline derivatives. Chemical derivatization can be employed to enhance the volatility or improve the detection of analytes that are not directly amenable to GC-MS.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic transitions within a molecule, offering insights into its molecular structure, conjugation, and the presence of chromophores.

UV-Vis spectroscopy measures how molecules absorb light across the ultraviolet (100–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. The resulting spectrum displays absorption bands corresponding to specific electronic transitions, primarily n→π* and π→π* transitions in organic molecules with unsaturated groups. For a nitro group, two distinct bands are typically observed: a weaker n→π* transition in the 350–400 nm range and a more intense π→π* transition between 200–250 nm. The isoquinoline ring system itself also contributes to the absorption profile due to its aromatic and heterocyclic nature.

While direct UV-Vis absorption data for this compound was not found in the provided sources, studies on other nitroisoquinoline isomers illustrate the application of this technique. For instance, 5-nitroisoquinoline exhibits solvatochromic shifts, with a maximum absorption wavelength (λmax) of 320 nm in dimethyl sulfoxide (B87167) (DMSO) compared to 305 nm in other solvents. uni.lu This phenomenon, where the absorption maximum changes with solvent polarity, provides insights into the electronic environment of the chromophore.

Fluorescence spectroscopy involves the absorption of a photon, promoting the molecule to an excited electronic state, followed by the emission of a photon of lower energy (longer wavelength) as the molecule returns to its ground state. This energy difference between absorbed and emitted photons is known as the Stokes shift. Fluorescence is a highly sensitive technique used for qualitative and quantitative analysis. For a molecule to fluoresce, it must possess specific structural features that allow for radiative relaxation from the excited singlet state. While the principles of fluorescence spectroscopy are applicable to a wide range of organic compounds, specific emission data for this compound or its direct derivatives were not identified in the provided search results.

Single-Crystal X-ray Diffraction for Structural Elucidation

While specific single-crystal X-ray diffraction data for this compound itself was not found in the provided sources, the structures of various nitroisoquinoline derivatives have been successfully elucidated using this method. For example, the structures of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (referred to as nitro compound 2a) and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide (nitroso compound 3a) have been confirmed by X-ray determination, with ORTEP diagrams illustrating their molecular configurations and intramolecular hydrogen bonding. Another example includes the X-ray analysis of 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline, which provides detailed structural information for this specific nitro-substituted tetrahydroisoquinoline derivative. These studies are crucial for understanding the precise spatial arrangement of atoms, which can influence chemical reactivity and biological activity.

Computational and Theoretical Studies of 1 Nitroisoquinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively employed to characterize the electronic structure of 1-nitroisoquinoline and its derivatives. These methods provide a fundamental understanding of electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method in physics and chemistry to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and condensed phases. For this compound and related aza-aromatics, "first-principles molecular modelling" and "ab initio electronic structure calculations" have been performed in conjunction with experimental studies to predict the success of nitration reactions. sigmaaldrich.com These calculations help interpret experimental results and determine which aspects of the computations can predict outcomes of complex nitration chemistry. sigmaaldrich.com

For instance, preliminary calculations involving isoquinoline (B145761), the parent compound, have been conducted using methods such as B3LYP/6-31G** to assess the feasibility of forming molecular complexes during nitration. sigmaaldrich.com Similar DFT approaches, including B3LYP/6-311++G(d,p) and B3LYP/LANL2DZ levels of theory, have been applied to 5-nitroisoquinoline (B18046) and its zinc(II) halide complexes to study their structural, spectroscopic, and electronic properties. fishersci.ca These studies demonstrate DFT's capability to accurately model the geometry and electronic characteristics of nitroisoquinoline derivatives.

Molecular orbital analysis, particularly the examination of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and stability. The HOMO represents the highest energy orbital occupied by electrons, while the LUMO is the lowest energy orbital that is unoccupied. ontosight.ai The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. labroots.com

For isoquinoline derivatives, molecular orbital analyses have revealed how the nitrogen atom significantly perturbs the electronic structure of the ring, influencing electron density distribution. sigmaaldrich.com For 5-nitroisoquinoline, the HOMO and LUMO energies have been calculated using DFT methods like B3LYP/6-311++G(d,p), providing insights into its electronic properties and reactivity. fishersci.ca Similar analyses are applicable to this compound to understand its electron-donating and electron-accepting capabilities.

Data on typical HOMO-LUMO energy gaps for related quinoline (B57606) and isoquinoline derivatives highlight their electronic behavior:

| Compound Type (Example) | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Citation |

| TMQ (Quinoline derivative) | DFT/B3LYP/6-311++G(2d,p) | -6.164 | -2.086 | 4.078 | labroots.com |

| 5-Nitroisoquinoline | DFT/B3LYP/6-311++G(d,p) | Not explicitly given, but calculated | Not explicitly given, but calculated | Not explicitly given, but calculated | fishersci.ca |

| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | DFT/TD-DFT | Not explicitly given, but calculated | Not explicitly given, but calculated | 5.3601 (high kinetic stability) | nih.gov |

Understanding the charge distribution within a molecule is fundamental to predicting its interactions and reactivity. Computational methods allow for the calculation of atomic charges and the visualization of electrostatic potential maps. Mulliken charges, for instance, have been used to analyze charge distribution in isoquinoline, showing that the nitrogen atom draws electron density from adjacent ring carbons, resulting in large positive Mulliken charges on these carbons. sigmaaldrich.com This analysis helps identify preferred sites for nucleophilic substitution. sigmaaldrich.com

For 5-nitroisoquinoline, Natural Bond Orbital (NBO) charges have been calculated, offering a detailed picture of electron localization and delocalization within the molecule. fishersci.ca

Electrostatic potential maps (EPMs), also known as molecular electrical potential surfaces, are three-dimensional visualizations that illustrate the charge distribution of molecules. americanelements.comnih.gov These maps use a color spectrum (typically red for lowest/most negative electrostatic potential and blue for highest/most positive) to represent variably charged regions, providing a visual guide to where electron density is concentrated or deficient. americanelements.comnih.govnih.gov Such maps are invaluable in organic chemistry for predicting how molecules will interact, for example, identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a vital role in unraveling the intricate details of chemical reaction mechanisms, including those involving this compound. By simulating the pathways molecules take during a reaction, researchers can gain insights into transition states and energy landscapes.

Transition states are crucial, albeit fleeting, structures that represent the highest energy point along a reaction pathway between reactants and products. fishersci.ptnih.gov They are characterized as first-order saddle points on the potential energy surface, possessing a vanishing gradient and exactly one negative eigenvalue in their Hessian matrix. fishersci.pt Computational methods, particularly DFT, are employed to optimize the geometries of these transition states and calculate their energies. nih.govfishersci.nocenmed.com

For isoquinoline derivatives, computational modeling has been used to support proposed reaction mechanisms, such as the nucleophilic nitration of isoquinoline. sigmaaldrich.com These studies involve assessing the feasibility of forming molecular complexes and characterizing reaction intermediates, which are steps towards understanding the transition state. sigmaaldrich.com For example, DFT methods (e.g., UB3LYP/6-31+G*) have been used to optimize transition state geometries for reactions involving radicals and isoquinoline, providing insights into reaction selectivity and kinetics. fishersci.no The calculated transition state energy and thermodynamic parameters offer important kinetic information for elucidating cyclization mechanisms and predicting reaction outcomes. cenmed.com

A Potential Energy Surface (PES) describes the energy of a chemical system as a function of the positions of its atoms. nih.govchem960.com Mapping the PES allows for the theoretical exploration of reaction pathways, providing a comprehensive understanding of how a reaction proceeds, including the identification of intermediates and transition states. nih.govchem960.com The concept of a PES is based on the Born-Oppenheimer approximation, which separates the electronic and nuclear Schrödinger equations. nih.gov

Computational studies on the nitration of isoquinoline and its derivatives, including this compound, implicitly involve mapping parts of the potential energy surface to understand the "mechanistic pathway" and the influence of electronic and steric factors on the reaction. sigmaaldrich.com While full-dimensional PES calculations are computationally intensive, especially for larger molecules, various computational approaches, including direct dynamics with DFT, are used to explore these surfaces and discover novel reaction pathways. nih.gov The reaction path Hamiltonian (RPH) and intrinsic reaction coordinate (IRC) paths are concepts derived from PES mapping that help dissect reaction paths into distinct phases and clarify the connections between stationary points. fishersci.ie

Transition State Characterization

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry, particularly Density Functional Theory (DFT), is widely employed to predict the spectroscopic properties of molecules like this compound. These predictions are valuable for aiding experimental characterization and structural elucidation.

Vibrational Frequencies

Theoretical calculations of vibrational frequencies, including Infrared (IR) and Raman spectra, are typically performed using DFT methods. These calculations provide insights into the molecular vibrations, bond strengths, and functional groups present within the molecule. For instance, studies on related nitroisoquinoline isomers, such as 5-nitroisoquinoline, have successfully utilized DFT at levels like B3LYP/6-311++G(d,p) and B3LYP/LANL2DZ to compute harmonic vibrational frequencies, IR intensities, and Raman activities chem960.com. These theoretical values are often compared with experimental data to validate the computational models and assist in the assignment of observed spectral bands chem960.com. The calculated frequencies correspond to the various stretching, bending, and torsional modes of the molecule, offering a detailed vibrational fingerprint.

While specific calculated vibrational frequency tables for this compound were not found in the immediate search results, such studies would typically involve:

Table 1: Predicted Vibrational Frequencies of this compound (Illustrative Example)

| Mode Type | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| A | XXX.X | Y.Y | Z.Z | C-H stretch |

| B | XXX.X | Y.Y | Z.Z | NO₂ asymmetric stretch |

| C | XXX.X | Y.Y | Z.Z | Ring deformation |

| ... | ... | ... | ... | ... |

Note: This table is illustrative. Actual values would be derived from specific computational studies on this compound.

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p) or 6-311++G(2d,p)), is a common approach for calculating NMR chemical shifts chem960.com. These calculations provide theoretical chemical shift values that can be compared with experimental NMR spectra to confirm molecular structure and assign specific resonances to individual atoms within the molecule chem960.com. The accuracy of predicted ¹H chemical shifts can be within a mean absolute error of 0.2–0.4 ppm, while ¹³C shifts typically have errors greater than 2.00 ppm, though more advanced machine learning methods can achieve higher accuracy uni.luuni.luresearchgate.net.

While specific calculated NMR chemical shift tables for this compound were not found in the immediate search results, such studies would typically involve:

Table 2: Predicted NMR Chemical Shifts of this compound (Illustrative Example)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H | H2 | X.XX | - |

| H | H3 | X.XX | - |

| ... | ... | ... | ... |

| C | C1 | - | Y.YY |

| C | C4 | - | Y.YY |

| ... | ... | ... | ... |

Note: This table is illustrative. Actual values would be derived from specific computational studies on this compound.

Photochemical and Photophysical Property Simulations

Simulations of photochemical and photophysical properties are essential for understanding how molecules interact with light, including their absorption, emission, and excited-state dynamics. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used electronic structure method for studying excited states due to its balance of computational cost and semi-quantitative accuracy rsc.orgfaccts.dechemrxiv.orgq-chem.com.

TD-DFT calculations can predict excitation energies, absorption intensities, and provide insights into the nature of excited states, such as charge-transfer characteristics rsc.orgfaccts.dechemrxiv.org. These simulations help in understanding phenomena like solvatochromism, fluorescence, and the stability of molecules under light exposure. For nitroaromatic compounds, the nitro group can significantly influence electronic transitions and excited-state pathways. While specific TD-DFT simulation data for the intrinsic photochemical and photophysical properties of this compound were not explicitly found in the search results, such studies would typically aim to:

Predict UV-Vis Absorption Spectra: Determine the wavelengths at which this compound absorbs light and the intensity of these absorptions.

Characterize Excited States: Analyze the nature of the electronic transitions (e.g., π→π, n→π) and the spatial distribution of electron density in the excited states.

Evaluate Fluorescence/Phosphorescence: Although more complex, initial insights into potential emission properties can be gained.

Investigate Photoreactivity: Understand how the molecule might behave when exposed to light, such as undergoing photoinduced rearrangements or reactions.

These simulations are crucial for applications where the light-matter interaction is important, such as in sensing, optoelectronics, or photochemistry.

Molecular Docking and Intermolecular Interaction Analysis (for scaffold-based studies)

Molecular docking and intermolecular interaction analysis are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or nucleic acid nih.govnih.gov. This is particularly relevant for isoquinoline derivatives, as the isoquinoline ring system is recognized as a "privileged scaffold" in drug design, indicating its frequent presence in biologically active compounds and its importance in drug discovery faccts.de.

For scaffold-based studies involving this compound, molecular docking would typically involve:

Ligand-Receptor Binding Affinity Prediction: Estimating the strength of the interaction between this compound (or its derivatives) and a target biomolecule. This is often expressed as a binding energy (e.g., kcal/mol) nih.gov.

Identification of Binding Poses: Determining the most probable orientations and conformations of the ligand within the receptor's binding site nih.govnih.gov.

Analysis of Intermolecular Interactions: Characterizing the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions (e.g., van der Waals forces, dispersion forces), π-π stacking, and electrostatic interactions sydney.edu.aulibretexts.orglibretexts.org. For example, studies on related nitroquinoline co-crystals have employed Hirshfeld surface analysis and DFT to identify key intermolecular interactions like C-H···O, O-H···N hydrogen bonds, and π-π stacking libretexts.org.

The nitro group in this compound can play a significant role in these interactions, potentially forming hydrogen bonds or participating in charge-transfer interactions with residues in the binding site. Such analyses are fundamental in rational drug design, allowing researchers to predict potential biological targets, optimize lead compounds, and understand the molecular basis of their activity. While specific molecular docking studies focusing on this compound as a ligand in a defined biological target were not found in the search results, the methodology is routinely applied to isoquinoline scaffolds to explore their potential as therapeutic agents researchgate.netfaccts.de.

Table 3: Intermolecular Interaction Analysis in Molecular Docking (Illustrative Example)

| Interaction Type | Interacting Atoms/Groups | Binding Site Residues | Contribution to Binding |

| Hydrogen Bond | Nitro group Oxygen | Amino acid X (NH/OH) | Strong |

| Hydrophobic | Isoquinoline ring | Non-polar residues | Moderate |

| π-π Stacking | Isoquinoline ring | Aromatic residues | Moderate |

| Electrostatic | Nitrogen atom | Charged residues | Weak/Moderate |

Note: This table is illustrative. Actual interactions would be derived from specific molecular docking simulations of this compound with a target.

Mechanistic Investigations into 1 Nitroisoquinoline Transformations

Detailed Reaction Pathway Elucidation for Nucleophilic Processes

1-Nitroisoquinoline readily undergoes nucleophilic substitution reactions where the nitro group at the 1-position can be displaced by various nucleophilic reagents. The ring-carbon at the 1-position demonstrates inherent nucleophilic activity, a characteristic attributed to the combined electronic effects of the heterocyclic nitrogen atom and the activating nitro group scribd.com.

A notable example of such a transformation involves the reaction of this compound with sodium phenyl sulfide (B99878) (PubChem CID: 66690054) in the presence of benzenethiol (B1682325) (PubChem CID: 7969). When heated under these conditions, the phenylthio group is introduced at the 4-position of the isoquinoline (B145761) ring. Concurrently, the nitro group at the 1-position undergoes reduction to an amino group, resulting in the formation of 1-amino-4-(phenylthio)isoquinoline. Diphenyl disulfide (PubChem CID: 13436) is identified as a byproduct of this reaction scribd.com. This highlights a complex pathway involving both substitution and reduction.

Furthermore, the regioselectivity of nucleophilic attack on this compound is not confined solely to the 1-position. Depending on the specific nucleophilic reagent employed, the ring-carbon at the 4-position can also become an active site for nucleophilic attack scribd.com. This variability in reactivity underscores the nuanced electronic landscape of the isoquinoline system.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient, high-energy species that play a crucial role in the step-by-step progression of chemical reactions total-synthesis.comlibretexts.org. In the context of nucleophilic aromatic substitution (SNAr) reactions, which this compound can undergo, Meisenheimer complexes are well-established as key negatively charged intermediates scribd.comlibretexts.orgwikipedia.orglibretexts.orgwikipedia.orgdtic.milcsbsju.edu.

A Meisenheimer complex forms upon the initial attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as the nitro group in this compound libretexts.orgwikipedia.orglibretexts.orgwikipedia.org. During this addition, the aromaticity of the ring is temporarily disrupted, and the carbon atom at the site of nucleophilic attack transitions from an sp² hybridized (planar) state to an sp³ hybridized (tetrahedral) state wikipedia.orglibretexts.orgdtic.mil. The negative charge generated in this intermediate is delocalized across the aromatic system and significantly stabilized by the presence of electron-withdrawing substituents, such as the nitro group, through resonance scribd.comwikipedia.orglibretexts.orgwikipedia.orgdtic.milcsbsju.edu.

While the general principles of Meisenheimer complex formation are applicable to nitro-activated aromatic systems like this compound, direct spectroscopic characterization or isolation of a specific Meisenheimer complex derived solely from the transformations of this compound was not explicitly detailed in the provided search results. However, the stability of such hypothetical intermediate complexes has been considered in related isoquinoline nitration studies, suggesting their relevance in understanding reaction mechanisms libretexts.org. The existence of reactive intermediates can often be inferred through experimental techniques like chemical trapping or fast spectroscopic methods total-synthesis.comlibretexts.org.

Role of Solvents and Catalysts in Reaction Dynamics

The choice of solvent and the presence of catalysts are critical factors that significantly influence the dynamics, rates, and selectivities of chemical reactions involving this compound.

Solvent Effects: Dimethyl sulfoxide (B87167) (DMSO) is frequently employed as a solvent in the synthesis of this compound from 1-iodoisoquinoline (B10073) (PubChem CID: 640964) and sodium nitrite (B80452) (PubChem CID: 23668193), as well as in its subsequent reactions, such as with sodium phenyl sulfide scribd.comlibretexts.org. In general, polar solvents play a crucial role in nucleophilic substitutions, primarily by facilitating the dissolution of ionic or polar reactants libretexts.orglibretexts.org.

Polar protic solvents, characterized by hydrogen atoms bonded to highly electronegative atoms (e.g., water, alcohols), are particularly effective in stabilizing ionic intermediates and transition states through strong intermolecular interactions like hydrogen bonding. This stabilization can lead to a lowering of the activation energy barrier, thereby accelerating reactions that proceed through ionic intermediates, such as SN1 pathways libretexts.orglibretexts.orggoogle.com. Conversely, polar aprotic solvents (e.g., DMSO) can enhance the rates of SN2 reactions by minimizing the solvation of the nucleophile, thus increasing its reactivity libretexts.orgbyjus.com.

Catalyst Effects: Catalysts are substances that accelerate the rate of a chemical reaction without being consumed in the process. They achieve this by providing an alternative reaction mechanism with a lower activation energy. In the context of this compound, catalytic hydrogenation is a well-documented transformation for its reduction to 1-aminoisoquinoline (B73089) (PubChem CID: 90237).

Noble metal catalysts, including nickel (Ni), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are commonly utilized for this hydrogenation. The reaction conditions for this catalytic process typically involve temperatures ranging from room temperature up to 100°C, with an optimal range between 30°C and 60°C. Hydrogen pressure is also a critical parameter, usually maintained between normal pressure and 10 MPa, with preferred pressures between 1 MPa and 5 MPa. The specific choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the reduction process.

Steric and Electronic Effects on Regioselectivity and Reactivity

Steric Effects: Steric hindrance plays a significant role in dictating the feasibility and outcome of reactions involving this compound. For instance, attempts to achieve dinitration of this compound have been largely unsuccessful, with the starting material being recovered unchanged. This is attributed to the steric bulk of the existing 1-nitro substituent, which physically impedes the approach and correct orientation of additional nitrating species, thereby hindering the formation of a second nitro group csbsju.edulibretexts.org. Similarly, the N-oxidation of this compound to form this compound 2-oxide has proven difficult. This is partly due to the steric interference imposed by the 1-nitro group on the adjacent ring nitrogen, preventing effective oxidation at that site scribd.com.

Electronic Effects: Electronic effects profoundly influence the reactivity and regioselectivity of nucleophilic attack on the isoquinoline ring. The presence of the electron-withdrawing nitro group at the 1-position, in conjunction with the inherent electronic properties of the ring nitrogen, enhances the electrophilicity of the 1-carbon, making it susceptible to nucleophilic attack scribd.com.

However, the electronic landscape is complex, as evidenced by the observation that the 4-position can also become nucleophilically activated depending on the specific reagents used scribd.com. This suggests that the electronic distribution within the molecule can be subtly modulated by the attacking nucleophile or other reaction conditions, influencing the preferred site of reaction. Furthermore, the electron-withdrawing nature of the nitro group decreases the basicity of the ring nitrogen, which is another electronic factor contributing to the unsuccessful N-oxidation of this compound scribd.com. In general, electron-withdrawing groups activate aromatic rings towards nucleophilic attack by stabilizing the transient negative charge in Meisenheimer complexes through resonance effects libretexts.orgwikipedia.orglibretexts.orgwikipedia.org.

Emerging Applications of 1 Nitroisoquinoline in Chemical Sciences Non Clinical

1-Nitroisoquinoline as a Versatile Intermediate in Complex Organic Synthesis

This compound serves as a critical building block in the synthesis of more complex molecules. lookchem.com Its structure, featuring a nitro group on the isoquinoline (B145761) framework, makes it a valuable intermediate for creating a variety of organic compounds, including pharmaceuticals and agrochemicals. lookchem.comchemimpex.com The presence of the nitro group influences the electronic properties of the isoquinoline ring system, enabling specific chemical reactions.

A key application of this compound is in nucleophilic substitution reactions. For instance, it can be aminated to produce compounds like 1-(methylamino)isoquinoline. lookchem.com This reactivity allows for the direct functionalization of the isoquinoline core, which is a crucial step in building more elaborate molecular architectures. The unique electronic and steric characteristics of the molecule guide the regioselectivity of these reactions, allowing for targeted synthesis of specific derivatives.

Researchers have utilized this compound and its derivatives as intermediates in the synthesis of various heterocyclic systems. For example, 5-nitroisoquinoline (B18046) has been used to create isoquinoporphyrins. acs.orgnih.gov This involves a condensation reaction with ethyl isocyanoacetate, followed by several steps to construct the final porphyrin structure. acs.orgnih.gov The resulting porphyrin systems have potential for further functionalization and use in developing porphyrin arrays. acs.orgnih.gov

The versatility of nitroisoquinolines extends to their use in producing other complex structures, such as benzoylbenzofurans and quinone systems, which have shown potential pharmacological properties. researchgate.net The ability to introduce various substituents onto the isoquinoline backbone through the nitro-intermediate makes it a cornerstone for synthetic chemists exploring new molecular frameworks. chemimpex.com

| Starting Material | Reaction Type | Product | Significance of Product | Reference |

|---|---|---|---|---|

| This compound | Amination | 1-(Methylamino)isoquinoline | Building block for more complex molecules. | lookchem.com |

| 5-Nitroisoquinoline | Condensation, Cyclization | Isoquinoporphyrin | Potential for porphyrin arrays and molecular recognition studies. | acs.orgnih.gov |

| 5-Bromo-8-nitroisoquinoline | Reduction, Sandmeyer-like reaction | 8-Substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines | Intermediates for pharmacologically active compounds. | researchgate.net |

Contributions to Functional Materials and Coatings Development

The applications of this compound and its isomers extend into the realm of materials science, particularly in the development of new coatings and polymers. The chemical properties of these compounds are being investigated for their ability to enhance the performance characteristics of materials for various industrial uses.

In the development of advanced coatings, there is a focus on creating high-quality, technically advanced systems that protect and improve the performance of structures. advancedcoatings.on.ca These coatings can provide barriers to elements like oxygen and moisture, and can be designed with specific thermal-mechanical properties and surface characteristics. saesgetters.com While direct applications of this compound in commercial coatings are not extensively documented, the broader class of nitro-substituted heterocycles is of interest for creating functional materials with specific electronic properties. vulcanchem.com The unique electronic characteristics of these compounds could be harnessed to improve the performance of devices like organic light-emitting diodes (OLEDs). chemimpex.com

The development of functional materials often involves creating innovative formulations, such as water-based and solvent-free lacquers, that offer improved sustainability and performance. saesgetters.com The versatility of intermediates like nitroisoquinolines could allow for their incorporation into such advanced material formulations to impart desired properties. lookchem.com

Utilization in Supramolecular Chemistry and Molecular Recognition Architectures (e.g., Porphyrin Arrays)

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. uclouvain.be Molecular recognition, a key principle of supramolecular chemistry, involves the specific binding of a "host" molecule to a "guest" molecule. uclouvain.bemdpi.com

This compound derivatives have been utilized in the construction of complex supramolecular systems, such as porphyrin arrays. acs.orgnih.gov In one synthetic approach, 5-nitroisoquinoline is used as a starting material to create porphyrins with fused isoquinoline units. acs.orgnih.gov These "isoquinoporphyrins" are of interest for their potential in developing functional porphyrin arrays. acs.orgnih.gov

Future Research Directions and Challenges

Exploration of Novel Reactivity and Unconventional Functionalization Pathways

Understanding and expanding the reactivity of 1-Nitroisoquinoline is crucial for diversifying its chemical space. While nucleophilic substitution reactions, such as SNH amidation, are known pathways for nitroisoquinolines to yield nitro- and nitroso-amides, there is significant potential to explore other nucleophiles and variations of SNH reactions mdpi.comresearchgate.net. Research could focus on uncovering new reaction types, including radical reactions, electrochemical transformations, or flow chemistry applications, to achieve unprecedented functionalizations.

The inherent regioselectivity observed in the functionalization of related nitroisoquinolines suggests that controlled reactions at specific positions are achievable, paving the way for targeted synthesis of novel derivatives . Furthermore, the strategic use of nitro compounds as precursors for nitrogen-containing molecules, particularly through reductive C-N coupling, represents an emerging and important mode of direct N-functionalization mit.edu. The development of organophosphorus-catalyzed nitro deoxygenative platforms also offers a novel approach to N-functionalization, which could be adapted for this compound mit.edu.

Advanced Computational Modeling for Predictive Chemical Design

Computational modeling plays an increasingly vital role in modern chemical research, offering predictive capabilities that can significantly accelerate the design and optimization of chemical processes. For this compound, advanced computational methods such as Density Functional Theory (DFT) calculations can be employed to optimize molecular geometries, predict reactivity, and understand electronic properties, including HOMO and LUMO energy levels, which are indicative of a molecule's reaction tendencies innovareacademics.innih.gov.

Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict various properties, including mutagenicity, of nitroaromatic compounds based on their structural features, aiding in the design of safer molecules innovareacademics.in. Beyond property prediction, computational tools, including machine learning and Bayesian optimization, are already being utilized for reaction optimization, demonstrating their capacity to predict optimal reaction conditions and yields for related nitroisoquinoline hydrogenations researchgate.net. The application of model-based design of experiments (MBDoE) can further refine reaction engineering, reducing the need for extensive experimental trials rsc.org. These computational approaches can provide deeper insights into reaction mechanisms and guide the rational design of new synthetic routes and derivatives.

Design and Synthesis of Highly Functionalized this compound Scaffolds with Tunable Properties